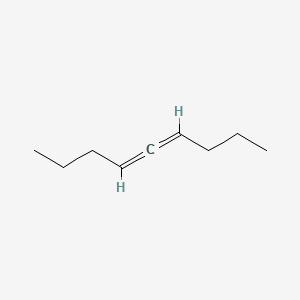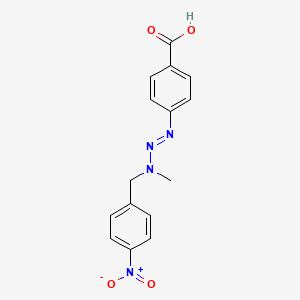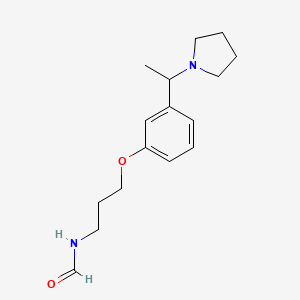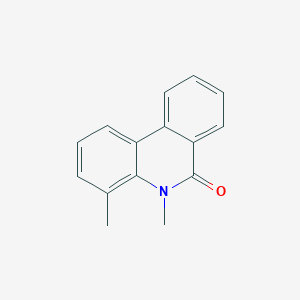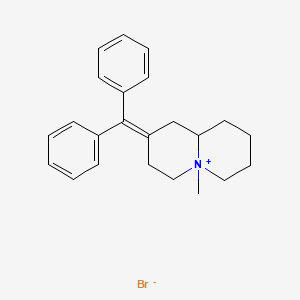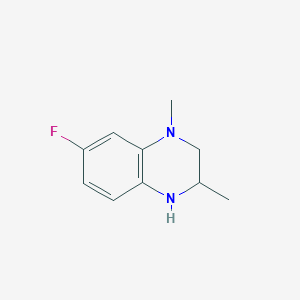
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. This particular compound features a fluorine atom and two methyl groups, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of ortho-diamines with 1,2-dicarbonyl compounds. For Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci), a common synthetic route includes the reaction of 7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine with 2,3-dichloro-6-methoxyquinoxaline in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are commonly used.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of dyes, electroluminescent materials, and organic semiconductors.
Mechanism of Action
The mechanism of action of Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Known for its anticancer properties and used in various therapeutic applications.
Cinnoline: Shares structural similarities and is used in the synthesis of pharmaceuticals.
Uniqueness
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) is unique due to the presence of the fluorine atom and methyl groups, which can enhance its biological activity and chemical stability compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
6-fluoro-2,4-dimethyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C10H13FN2/c1-7-6-13(2)10-5-8(11)3-4-9(10)12-7/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
HWCAQPPMRLMQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=C(N1)C=CC(=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
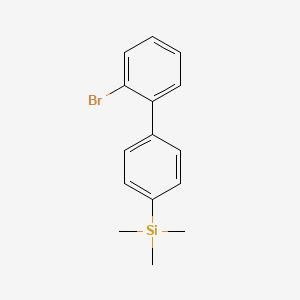
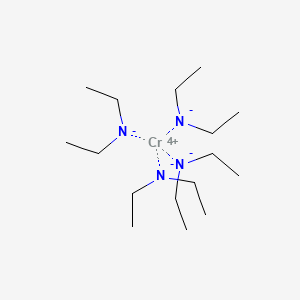
![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)

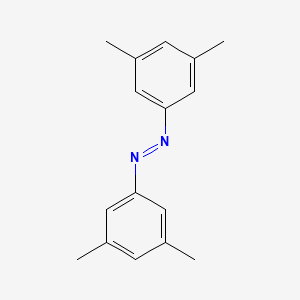
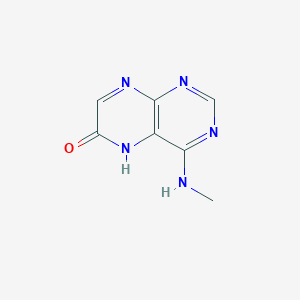
![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
